Linoleic Acid-1-13C

Overview

Description

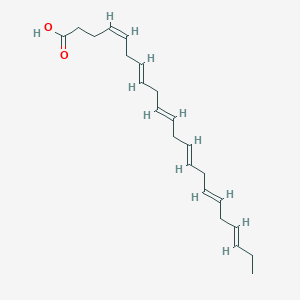

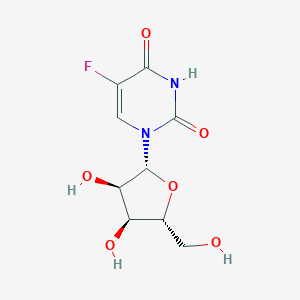

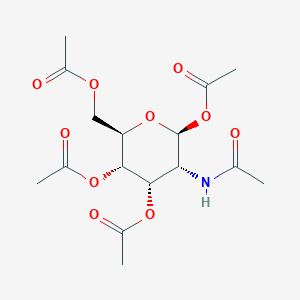

Linoleic Acid-1-13C is a 13C-labeled fatty acid . It is a member of the polyunsaturated fatty acid (PUFA) family and is naturally found in various plant-based oils, nuts, and seeds. Linoleic acid plays a crucial role as a structural component in membrane phospholipids, contributing to the maintenance of membrane fluidity in the transdermal water barrier of the epidermis .

Physical And Chemical Properties Analysis

- Boiling Point : Approximately 230-232°C at 1 mmHg .

- Melting Point : -11°C .

- Density : 0.917 g/mL at 25°C .

Scientific Research Applications

Cancer Chemoprevention

Linoleic Acid-1-13C has been studied for its potential in cancer chemoprevention . Conjugated linolenic acids (CLN), which are found in certain plant seeds, have been shown to induce apoptosis in certain human cancer cell lines . They can decrease the Bcl-2 protein, increase the expression of peroxisome proliferator-activated receptor (PPAR)-γ, and up-regulate the gene expression of p53 . This suggests that Linoleic Acid-1-13C could be used in the prevention of cancer, particularly colorectal cancer .

Metabolic Studies

Linoleic Acid-1-13C can be used as a probe to study the metabolism of polyunsaturated fatty acids . This is done using 13C nuclear magnetic resonance (NMR), which allows researchers to track the metabolic pathways of these fatty acids .

Nutraceutical Research

The conjugated fatty acids (CFA) in Linoleic Acid-1-13C have been found to have beneficial effects on human health . This makes it a valuable substance in nutraceutical research, where scientists are constantly looking for natural compounds that can improve health and prevent disease .

Biohydrogenation Studies

Linoleic Acid-1-13C can be used in in vitro biohydrogenation studies . This process involves the conversion of unsaturated fatty acids to saturated fatty acids by microbes in the rumen of ruminant animals . Understanding this process is important for improving the nutritional quality of meat and dairy products .

Stable Isotope Labeling

Linoleic Acid-1-13C can be used in stable isotope labeling, a technique used in metabolic research . This involves replacing a non-radioactive isotope with a detectable isotope, in this case, 13C . This allows researchers to track the metabolic fate of the linoleic acid .

Industrial Applications

Due to its properties, Linoleic Acid-1-13C can be used in various industrial applications . For example, it can be used in the production of polymers, coatings, and other materials . Its stable isotope labeling property makes it useful in quality control and process optimization .

properties

IUPAC Name |

(9Z,12Z)-(113C)octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-LKLZSCEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

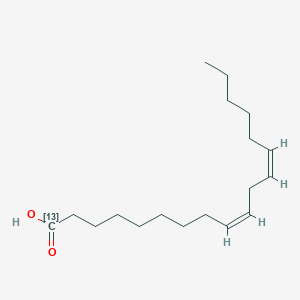

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linoleic Acid-1-13C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)